molecular formula C12H19NO2 B3316435 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 953896-03-2

1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No. B3316435
CAS RN: 953896-03-2
M. Wt: 209.28 g/mol
InChI Key: NRBXQSDGZCXNRK-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28476 . The IUPAC name for this compound is 1-(4-isopropoxy-3-methylphenyl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8,10H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Reactivity in Lignin Model Compounds

The acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds showcases the reactivity of C6-C2-type and C6-C3-type model compounds, revealing the significant role of the γ-hydroxymethyl group. The study further explores the hydride transfer mechanism and the influence of acid type and concentration on reaction mechanisms, highlighting the complex reactions involving enol ether compounds (Yokoyama, 2015).

Synthesis and Spectroscopic Properties

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines demonstrates the diverse reactivity with amines. This route provides insights into the formation of imines and the subsequent generation of a series of compounds, showcasing the utility in creating heterocyclic compounds (Issac & Tierney, 1996).

Rearrangement Via Aziridinium Intermediates

The rearrangement of β-amino alcohols via aziridinium intermediates offers a pathway for the synthesis of a variety of amines. This review encapsulates the literature up to 2009 on the subject, illustrating the versatility of aziridinium intermediates in organic synthesis (Métro et al., 2010).

Role in Curing Acrylic Bone Cements

Tertiary aromatic amines as activators in benzoyl peroxide/amine systems for curing acrylic resins are reviewed for their kinetics, mechanism, and toxicity. This study is pivotal for understanding the application in biomedical fields, such as denture resins and acrylic bone cements, emphasizing the importance of curing parameters and the effect of temperature (Vázquez et al., 1998).

Chemistry of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including those with the 3-phenyl acrylic acid functionality, have been explored for their anticancer potentials. This review underscores the medicinal significance of cinnamic acid derivatives and their underutilization despite their historical use and recent attention in cancer research (De et al., 2011).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine . The MSDS would provide detailed information on the compound’s hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

1-(3-methoxy-4-propan-2-yloxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-8(2)15-11-6-5-10(9(3)13)7-12(11)14-4/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBXQSDGZCXNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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